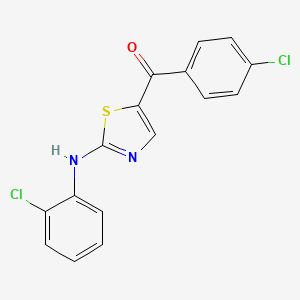
(2-(2-Chloroanilino)-1,3-thiazol-5-yl)(4-chlorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(2-Chloroanilino)-1,3-thiazol-5-yl)(4-chlorophenyl)methanone is a useful research compound. Its molecular formula is C16H10Cl2N2OS and its molecular weight is 349.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (2-(2-Chloroanilino)-1,3-thiazol-5-yl)(4-chlorophenyl)methanone , also known by its CAS number 339022-21-8 , is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, antimicrobial effects, and the mechanisms underlying these activities.
Chemical Structure and Properties
The molecular formula of the compound is C16H10Cl2N2OS, with a molecular weight of 349.23 g/mol . The structure features a thiazole ring substituted with a chloroaniline group and a chlorophenyl moiety, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H10Cl2N2OS |
| Molecular Weight | 349.23 g/mol |
| Boiling Point | 504.7 ± 60.0 °C (Predicted) |
| Density | 1.453 ± 0.06 g/cm³ (Predicted) |
| pKa | 1.25 ± 0.10 (Predicted) |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The cytotoxicity of related thiazole derivatives has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.
Case Study: Cytotoxicity Evaluation
In an investigation of several thiazole derivatives, including those structurally related to our compound, significant cytotoxic effects were observed:
- Cytotoxicity Results :
- MCF-7 Cell Line : Compounds exhibited IC50 values ranging from 2.32 µg/mL to 91.00 µg/mL .
- HepG2 Cell Line : IC50 values ranged from 3.13 µg/mL to 44.87 µg/mL .
The most potent compounds displayed selective cytotoxicity towards cancerous cells compared to normal cells, indicating their potential for therapeutic applications in oncology .
The mechanism by which these compounds exert their anticancer effects includes:
- Induction of apoptosis , characterized by increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2).
- Cell cycle arrest at the G2/M phase , preventing cancer cells from proliferating .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been studied for its antimicrobial activity. Thiazole derivatives are known for their ability to inhibit bacterial and fungal growth due to their interaction with microbial enzymes and cellular structures.
Research Findings
Research indicates that thiazole compounds can inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents. The presence of the thiazole ring enhances biological activity through mechanisms such as:
- Inhibition of nucleic acid synthesis.
- Disruption of cell membrane integrity.
Propiedades
IUPAC Name |
[2-(2-chloroanilino)-1,3-thiazol-5-yl]-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2OS/c17-11-7-5-10(6-8-11)15(21)14-9-19-16(22-14)20-13-4-2-1-3-12(13)18/h1-9H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQOIZZTORKYAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC=C(S2)C(=O)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














